N,1-Diphenylmethanimine Oxide (CAS 1137-96-8): A Comprehensive Technical Guide on Physicochemical Properties, Cycloaddition Dynamics, and Spin Trapping Applications
N,1-Diphenylmethanimine Oxide (CAS 1137-96-8): A Comprehensive Technical Guide on Physicochemical Properties, Cycloaddition Dynamics, and Spin Trapping Applications
Executive Summary
N,1-diphenylmethanimine oxide—historically and widely referred to in literature as α ,N-diphenylnitrone or C-phenyl-N-phenylnitrone—is a highly versatile organic compound[1]. According to updated IUPAC nomenclature, its preferred name is (Z)-N,1-diphenylmethanimine oxide[1]. Characterized by its stable yet highly reactive nitrone functional group ( >C=N+(O−)− ), this compound serves two primary functions in advanced chemical research: it acts as a robust 1,3-dipole for synthesizing complex nitrogen-containing heterocycles (such as isoxazolidines) and functions as a highly efficient spin trap for capturing and analyzing transient free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy[2][3].
This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic pathways, and field-proven, self-validating experimental protocols designed for drug development professionals and synthetic chemists.
Physicochemical Profiling & Structural Dynamics
The stability of N,1-diphenylmethanimine oxide at room temperature is dictated by its extended π -conjugation. The electron-donating and withdrawing effects of the adjacent phenyl rings stabilize the zwitterionic nitrone core, allowing the compound to exist as a stable crystalline solid rather than an unstable oil[1].
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Registry Number | 1137-96-8[4][5] | Unique identifier for cross-referencing safety and spectral data. |
| Molecular Formula | C₁₃H₁₁NO[4] | Defines the core conjugated diaryl framework. |
| Molecular Weight | 197.24 g/mol [4] | Critical for precise stoichiometric calculations in micro-scale reactions. |
| Melting Point | 113–114 °C[4] | Serves as a primary self-validation metric for synthesized product purity. |
| Boiling Point | ~352.9 °C at 760 mmHg[4] | Indicates high thermal stability, permitting high-temperature reflux protocols. |
| Physical Appearance | White to light yellow crystals | Deepening yellow color indicates potential oxidative degradation or photo-isomerization. |
Core Chemical Reactivity & Mechanisms
The 1,3-Dipolar Cycloaddition (1,3-DC) Pathway
In synthetic organic chemistry, N,1-diphenylmethanimine oxide is a premier nucleophilic 1,3-dipole. It reacts with various dipolarophiles (alkenes and alkynes) to yield five-membered isoxazolidine or isoxazoline rings[2]. Molecular Electron Density Theory (MEDT) reveals that these reactions typically proceed via a concerted, single-step, yet highly asynchronous [4 π
2 π ] pericyclic transition state[2].
Concerted [4π+2π] 1,3-dipolar cycloaddition mechanism of N,1-diphenylmethanimine oxide.
Radical Spin Trapping Dynamics
Due to the extreme reactivity and short half-lives of transient free radicals (e.g., phenyl or hydroxyl radicals), direct EPR detection is often impossible. N,1-diphenylmethanimine oxide acts as a "spin trap" by undergoing a radical addition at the electrophilic carbon of the nitrone double bond. This yields a persistent, EPR-detectable aminoxyl (nitroxide) spin adduct[3][6].
Spin trapping of transient free radicals to form stable, EPR-detectable nitroxide adducts.
Table 2: Relative Spin-Trapping Reactivity toward Phenyl Radicals
Data illustrates the kinetic trapping efficiency of common nitrones relative to N-tert-butyl- α -phenylnitrone (PBN).[3]
| Spin Trap | Relative Trapping Rate (Phenyl Radical) | Mechanistic Note |
| PBN | 1.00 | Standard benchmark; highly stable adducts. |
| N,1-diphenylmethanimine oxide | 0.72 | Slightly lower rate due to steric hindrance from the N-phenyl ring. |
| ND (Nitrosodurene) | 2.60 | Highly reactive, but adducts are often less stable than nitrone derivatives. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed with explicit causality—explaining why specific reagents and conditions are chosen—and include built-in self-validation steps.
Protocol 1: Synthesis of (Z)-N,1-Diphenylmethanimine Oxide
Causality: The synthesis relies on the condensation of N-phenylhydroxylamine and benzaldehyde. The selection of absolute ethanol as the solvent is critical; it provides complete solubility for the starting materials at 35 °C, but acts as an anti-solvent for the highly conjugated nitrone product upon cooling, thereby driving the reaction equilibrium forward via precipitation and preventing over-oxidation[7].
Step-by-Step Methodology:
-
Preparation: In a dry 25 mL round-bottom flask, add 2.8 mmol of N-phenylhydroxylamine and 3.0 mmol of benzaldehyde (slight excess of aldehyde ensures complete consumption of the hydroxylamine)[7].
-
Solvation & Reaction: Add 5 mL of dry absolute ethanol. Stir the mixture continuously for 2 hours at a strictly controlled 35 °C. Note: Exceeding 40 °C risks thermal degradation of the hydroxylamine precursor.[7]
-
Crystallization: Transfer the flask to an ice bath (0–4 °C) for 30 minutes to induce precipitation of the nitrone.
-
Isolation: Isolate the crude product via vacuum filtration. Wash the filter cake with 2 mL of ice-cold hexanes to remove unreacted benzaldehyde.
-
Purification: Recrystallize the crude solid from a warm mixture of ethanol and hexanes to yield the pure (Z)-isomer[7].
-
Self-Validation System:
-
Melting Point: Confirm the MP is sharp at 113–114 °C[4]. A depressed MP indicates residual aldehyde or water.
-
TLC: Run on silica gel (Hexanes/EtOAc 7:3). A single UV-active spot confirms purity.
-
Protocol 2: 1,3-Dipolar Cycloaddition to Olefins
Causality: The[4 π
- 2 π ] cycloaddition requires overcoming a significant activation barrier. Refluxing in non-polar solvents like toluene (110 °C) provides the necessary thermal energy to overcome this barrier for the highly asynchronous transition state, while the lack of solvent polarity minimizes competitive ionic side-reactions or degradation[8].
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of purified N,1-diphenylmethanimine oxide and 10 mmol of the target olefin (e.g., N-phenylmaleimide or styrene) in 30 mL of anhydrous toluene in a flame-dried flask[8].
-
Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (~110 °C) under an inert argon or nitrogen atmosphere for 10 to 30 hours[8]. The inert atmosphere is crucial to prevent the auto-oxidation of the nitrone at high temperatures.
-
Monitoring: Extract 50 μ L aliquots every 4 hours. Analyze via TLC to monitor the disappearance of the nitrone spot.
-
Workup: Once the nitrone is fully consumed, cool the reaction to room temperature and concentrate the toluene under reduced pressure using a rotary evaporator[8].
-
Purification: Purify the resulting crude isoxazolidine via flash column chromatography or direct recrystallization from absolute ethanol[8].
-
Self-Validation System:
-
1H-NMR Spectroscopy: The successful formation of the cycloadduct is validated by the disappearance of the highly deshielded nitrone aldimine proton ( δ ~7.9 ppm) and the emergence of characteristic, complex multiplet signals for the newly formed isoxazolidine ring protons ( δ 3.5–5.5 ppm).
-
References
- Alfa Chemistry. "CAS 1137-96-8 N,1-Diphenyl-methanimine oxide".
- National Center for Biotechnology Information (PMC).
- CAS Common Chemistry. "Benzenamine, N-(phenylmethylene)-, N-oxide".
- MDPI. "Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone".
- American Chemical Society. "Interaction of activated magnesium oxide surfaces with spin traps".
- Royal Society of Chemistry.
- TÜBİTAK Academic Journals. "Synthesis of Some New Isoxazolidines by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins".
- Oxford University Press. "Relative Spin-trapping Ability of N-Benzylidene-t-butylamine Oxide, N-Benzylideneaniline".
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